2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate
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Overview
Description
2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate is a complex compound that combines the properties of 2,9-dimethyl-1,10-phenanthroline, palladium, trifluoromethanesulfonate, and diacetate. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate typically involves the following steps:
Preparation of 2,9-dimethyl-1,10-phenanthroline: This can be synthesized by the reaction of 1,10-phenanthroline with methylating agents such as methyl iodide in the presence of a base.
Formation of the Palladium Complex: The 2,9-dimethyl-1,10-phenanthroline ligand is then reacted with a palladium(II) salt, such as palladium(II) acetate, in the presence of trifluoromethanesulfonic acid to form the desired complex.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate can undergo various types of chemical reactions, including:
Oxidation and Reduction: The palladium center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands around the palladium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state palladium complex, while substitution could result in a new palladium-ligand complex.
Scientific Research Applications
2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic potential in treating diseases involving metal ion imbalances.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate involves:
Molecular Targets: The palladium center can interact with various biological molecules, including DNA and proteins.
Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells. It can also inhibit specific enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A ligand used in coordination chemistry.
Palladium(II) acetate: A palladium source used in catalysis.
Trifluoromethanesulfonate: A counterion used in various chemical reactions.
Uniqueness
The uniqueness of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate lies in its combination of these components, resulting in a compound with distinct catalytic and biological properties that are not observed in the individual components alone.
Properties
Molecular Formula |
C33H30F3N4O7Pd2S-3 |
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Molecular Weight |
896.5 g/mol |
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);(H,5,6,7);;/q2*-2;;;;2*+2/p-3 |
InChI Key |
XGZVWQIJKMXBBX-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C2C=CC3=CC=C([N-]C3=C2[N-]1)C.CC1=CC=C2C=CC3=CC=C([N-]C3=C2[N-]1)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |
Origin of Product |
United States |
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